3-Piperonylcyclobutanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

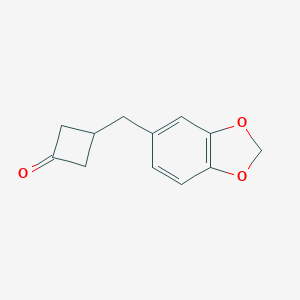

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-10-4-9(5-10)3-8-1-2-11-12(6-8)15-7-14-11/h1-2,6,9H,3-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAOUJUBBHDZRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346060 | |

| Record name | 3-Piperonylcyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157020-88-7 | |

| Record name | 3-Piperonylcyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Context Within Cyclobutanone Chemistry

The chemical significance of 3-Piperonylcyclobutanone is intrinsically linked to the properties of its core cyclobutanone (B123998) structure. Cyclobutanones are four-membered cyclic ketones that play a vital role in modern organic synthesis. wikipedia.org Their importance stems largely from the inherent ring strain within the four-carbon ring, which deviates significantly from the ideal tetrahedral bond angle of 109.5°. fiveable.me

This strain renders cyclobutanones more reactive than their acyclic or larger-ring counterparts. fiveable.me The carbonyl carbon is particularly electrophilic, making it highly susceptible to nucleophilic attack. liskonchem.com Consequently, cyclobutanones are versatile synthetic intermediates that can undergo a variety of transformations. liskonchem.com These include ring-opening reactions, rearrangements, and cycloadditions that leverage the release of ring strain as a thermodynamic driving force. fiveable.meliskonchem.comacs.org

Due to their reactivity, cyclobutanones serve as valuable building blocks for the construction of more complex molecular architectures. fiveable.meacs.org They are frequently used to synthesize other cyclic systems, such as cyclopentanones and cyclopentenones, through ring expansion reactions. fiveable.me This capability makes them crucial intermediates in the synthesis of numerous natural products and biologically active molecules. liskonchem.comthieme-connect.comnih.gov In medicinal chemistry, the cyclobutane (B1203170) motif is increasingly employed to improve pharmacological properties like metabolic stability or to orient key functional groups within a molecule. beilstein-journals.orgrsc.org The strained ring can act as a conformationally constrained unit, enabling the construction of intricate structures with potent biological activities. beilstein-journals.org

Chemical Reactivity and Transformations of 3 Piperonylcyclobutanone

Baeyer–Villiger Oxidation of 3-Piperonylcyclobutanone

The Baeyer-Villiger oxidation is a cornerstone reaction in organic chemistry that converts a ketone into an ester or a cyclic ketone into a lactone. wikipedia.orgsigmaaldrich.com This transformation, first described by Adolf von Baeyer and Victor Villiger in 1899, involves the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgnih.gov The reaction can be carried out using various oxidizing agents, including peroxyacids or hydrogen peroxide. sigmaaldrich.com For this compound, this oxidation results in the formation of a γ-butyrolactone derivative.

Enzymatic Baeyer–Villiger Oxidation Catalyzed by Monooxygenases

In the realm of green chemistry, enzymes have emerged as powerful catalysts for performing selective and efficient chemical transformations. researchgate.net Baeyer-Villiger monooxygenases (BVMOs), a class of flavin-dependent enzymes, are particularly adept at catalyzing the Baeyer-Villiger oxidation with high levels of regio- and stereoselectivity. libretexts.orgrsc.org These enzymes utilize molecular oxygen and a cofactor, typically NAD(P)H, to perform the oxygen insertion. wikipedia.org The use of BVMOs offers an environmentally benign alternative to traditional chemical methods, which often require harsh and hazardous reagents. thieme-connect.deresearchgate.net

A key advantage of enzymatic Baeyer-Villiger oxidation is the ability to produce enantiomerically enriched lactones from prochiral or racemic ketones. nih.govpnas.org This is achieved through the desymmetrization of prochiral substrates or the kinetic resolution of racemic mixtures. thieme-connect.de In the case of 3-substituted cyclobutanones like this compound, a prochiral molecule, a BVMO can selectively oxidize one of the two enantiotopic faces of the carbonyl group, leading to the formation of a single enantiomer of the corresponding lactone. libretexts.org The synthesis of optically active lactones is of significant interest as they are valuable chiral building blocks for the synthesis of complex molecules, including pharmaceuticals and natural products. nih.govnih.gov

The regioselectivity of the Baeyer-Villiger oxidation refers to which of the two α-carbons to the carbonyl group migrates. In general, the group with the higher migratory aptitude, which is often the more substituted carbon, will migrate. libretexts.orgorganic-chemistry.org The established order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

However, in BVMO-catalyzed reactions, the regioselectivity is not solely governed by the inherent migratory aptitude of the substituents. researchgate.net The enzyme's active site plays a crucial role in orienting the substrate, which can lead to the migration of a group that is typically less favored to migrate. researchgate.net This can result in the formation of a so-called "abnormal" lactone, where the oxygen atom is inserted on the less substituted side of the carbonyl group. thieme-connect.depnas.org The ability to control and even reverse the regioselectivity of the Baeyer-Villiger oxidation by using different BVMOs or by engineering the enzyme's active site is a powerful tool in synthetic chemistry. researchgate.net

| Catalyst System | Substrate | Product(s) | Key Observation |

| Baeyer-Villiger Monooxygenases (BVMOs) | Prochiral 3-substituted cyclobutanones | Enantiomerically enriched γ-lactones | High enantioselectivity through desymmetrization. libretexts.org |

| BVMOs | Asymmetric ketones | "Normal" and/or "abnormal" lactones | Regioselectivity is influenced by the enzyme's active site, sometimes overriding inherent migratory aptitudes. researchgate.net |

| Engineered BVMOs | (+)-trans-dihydrocarvone | Complete switch in regioselectivity | Active site redesign can lead to the exclusive formation of the "abnormal" lactone. researchgate.net |

The formation of "abnormal" lactones in BVMO-catalyzed reactions highlights the intricate interplay between the enzyme's structure and the reaction mechanism. researchgate.netpnas.org The prevailing theory suggests that for the Baeyer-Villiger oxidation to occur, the migrating group must be positioned anti-periplanar to the oxygen-oxygen bond of the peroxyflavin intermediate, a key reactive species in the catalytic cycle. wikipedia.orgmdpi.com

In the enzyme's active site, substrate binding can orient the ketone in such a way that the less substituted α-carbon is in the required anti-periplanar position, leading to the formation of the abnormal lactone. researchgate.net This phenomenon has been observed with various cyclic ketones and demonstrates the potential to access lactone regioisomers that are difficult to obtain through traditional chemical methods. thieme-connect.depnas.org The study of these "abnormal" reactions provides valuable insights into the mechanism of BVMOs and guides efforts to engineer these enzymes for specific synthetic applications. researchgate.net

Investigations into Regioselectivity and Migratory Aptitude in BVMO-Catalyzed Reactions

Exploration of Chemical Baeyer–Villiger Oxidation Pathways

While enzymatic methods offer significant advantages, chemical methods for Baeyer-Villiger oxidation remain highly relevant and are continuously being developed. A variety of reagents and catalytic systems have been employed for the oxidation of cyclobutanones. researchgate.net

Commonly used peroxyacids include meta-chloroperoxybenzoic acid (m-CPBA). nih.gov More environmentally friendly approaches have also been explored, utilizing hydrogen peroxide in combination with various catalysts. researchgate.net These include metal-based catalysts and organocatalysts. For instance, chiral magnesium catalysts have been shown to promote the enantioselective Baeyer-Villiger oxidation of 3-substituted cyclobutanones. researchgate.net Other developments include the use of thioureas as catalysts with hydrogen peroxide. researchgate.net These methods aim to improve the efficiency, selectivity, and environmental footprint of the chemical Baeyer-Villiger oxidation. thieme-connect.deresearchgate.net

| Reagent/Catalyst System | Oxidant | Key Features |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Peroxyacid | A widely used and effective reagent for Baeyer-Villiger oxidation. nih.gov |

| Chiral Magnesium Catalysts | Cumene hydroperoxide | Enables enantioselective oxidation of 3-substituted cyclobutanones. researchgate.net |

| Thioureas | Hydrogen peroxide (H₂O₂) | An environmentally friendly method that can be performed at room temperature. researchgate.net |

| 10-Methylacridinium perchlorate | Molecular oxygen (with/without irradiation) | A novel organocatalyst for the efficient synthesis of lactones. researchgate.net |

Ring-Opening Reactions of the Cyclobutanone (B123998) Moiety

The strained four-membered ring of cyclobutanone derivatives makes them susceptible to ring-opening reactions, which can be initiated by various reagents and conditions. These reactions can proceed through different mechanisms, including nucleophilic attack or electrocyclic ring-opening, leading to a diverse array of acyclic products.

Under nucleophilic conditions, the attack can occur at the carbonyl carbon, followed by cleavage of one of the adjacent C-C bonds. The regioselectivity of this ring-opening is influenced by both steric and electronic factors of the substituents on the cyclobutanone ring. For instance, Grignard reagents can add to the carbonyl group, and subsequent rearrangement can lead to ring-opened products.

Electrocyclic ring-opening reactions, often promoted by heat or light, can also occur. libretexts.org These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. libretexts.org For a substituted cyclobutenone, which could be an intermediate derived from this compound, these reactions can lead to the stereospecific formation of conjugated dienes. The specific stereochemical outcome, whether conrotatory or disrotatory, depends on the reaction conditions (thermal or photochemical) and the number of π-electrons involved. libretexts.org

Functional Group Transformations of the Piperonyl Moiety

The piperonyl group, a 1,3-benzodioxole (B145889) ring system, is susceptible to a variety of functional group transformations, primarily involving electrophilic substitution on the aromatic ring and cleavage of the methylenedioxy bridge.

Electrophilic Aromatic Substitution: The 1,3-benzodioxole ring is activated towards electrophilic attack, directing incoming electrophiles predominantly to the position para to the cyclobutanone substituent (position 5 of the benzodioxole ring). Classic electrophilic substitution reactions such as nitration and halogenation can be expected to occur at this position. For instance, nitration of 1,3-benzodioxole derivatives typically yields the 5-nitro product. Similarly, bromination of activated aromatic systems like 1,3-benzodioxole can proceed with high regioselectivity to afford the 5-bromo derivative. wku.edu

Cleavage of the Methylenedioxy Ring: The methylenedioxy bridge of the piperonyl group can be cleaved under various conditions to yield the corresponding catechol (3,4-dihydroxy) derivatives. This transformation is significant as it unmasks two phenolic hydroxyl groups, which can then undergo further reactions. Reagents such as boron trichloride (B1173362) have been shown to preferentially cleave the methylenedioxy group over methoxy (B1213986) groups in related structures. acs.org Additionally, treatment with sodium methoxide (B1231860) and thiols in dimethyl sulfoxide (B87167) can effect the regioselective cleavage of the methylenedioxy ring in compounds bearing electron-withdrawing groups. nih.gov Radical-mediated cleavage has also been observed, where hydroxyl radicals can lead to demethylenation. nih.gov In some cases, Grignard reagents have been reported to induce the opening of the methylenedioxy ring in 3,4-methylenedioxybenzonitrile. cdnsciencepub.comcdnsciencepub.com

A summary of representative transformations of the 1,3-benzodioxole moiety is presented below:

| Transformation | Reagents and Conditions | Product Type | Reference |

| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | 5-Nitro-1,3-benzodioxole derivative | |

| Bromination | Brominating agent (e.g., Br₂) | 5-Bromo-1,3-benzodioxole derivative | wku.edu |

| Methylenedioxy Cleavage | Boron trichloride (BCl₃) | Catechol derivative | acs.org |

| Methylenedioxy Cleavage | Sodium methoxide/thiol, DMSO | Hydroxybenzene derivative | nih.gov |

| Methylenedioxy Cleavage | Grignard Reagent (e.g., EtMgBr) | Hydroxy-alkoxy-propiophenone | cdnsciencepub.comcdnsciencepub.com |

| Hydroxyl Radical Mediated Cleavage | Hydroxyl radical generating systems | Catechol derivative | nih.gov |

Cycloaddition Reactions Involving the Cyclobutanone Core

The strained cyclobutanone ring of this compound can participate in various cycloaddition reactions, often initiated by ring-opening to form a more reactive intermediate. These reactions provide pathways to larger ring systems and complex molecular architectures. While specific examples for this compound are not documented, the behavior of analogous 3-arylcyclobutanones suggests several plausible cycloaddition pathways.

Transition metal-catalyzed [4+2] and [4+4] cycloadditions are powerful methods for constructing six- and eight-membered rings, respectively. nih.govnih.gov For instance, furan-fused cyclobutanones have been utilized as C4 synthons in Rh-catalyzed enantioselective [4+2] cycloadditions with imines and Au-catalyzed diastereoselective [4+4] cycloadditions with anthranils. nih.gov Nickel-catalyzed [4+4] cycloaddition of diene-vinylcyclobutanones provides access to bicyclic systems. nih.gov Given the presence of the aryl group, this compound could potentially undergo similar transition-metal-catalyzed cycloadditions with suitable coupling partners.

The classical [2+2] cycloaddition is a cornerstone in the synthesis of cyclobutane-containing natural products. While this compound already possesses a cyclobutane (B1203170) ring, transformations involving this core can be envisioned. For example, visible light-mediated [2+2] cycloadditions of enones are known to produce cyclobutane structures with high diastereoselectivity. chemicalbook.com

The table below summarizes cycloaddition reactions of analogous cyclobutanone systems:

| Reaction Type | Catalyst/Conditions | Reactant Partner | Product Type | Reference |

| [4+2] Cycloaddition | Rh-catalyst | Imine | Furan-fused lactam | nih.gov |

| [4+4] Cycloaddition | Au-catalyst | Anthranil | Furan-fused lactam | nih.gov |

| [4+4] Cycloaddition | Ni(0)-catalyst | Diene-vinylcyclobutanone | trans-5/8 Bicyclic structure | nih.gov |

| [4+2] Cycloaddition | Ni-catalyst | Allene | Bicyclic system | cdnsciencepub.com |

| [2+2] Cycloaddition | Visible light/Ru(II) photocatalyst | Enone | Substituted cyclobutane | chemicalbook.com |

Radical Reactions and Photochemical Pathways

The reactivity of this compound can also be explored through radical and photochemical pathways, which can induce unique transformations not accessible under thermal conditions.

Radical Reactions: Free radical reactions involving cyclobutanones often proceed via ring expansion or annulation. acs.org These reactions typically involve the generation of a radical which can then interact with the cyclobutanone carbonyl, leading to a selective β-scission of an alkoxy radical and subsequent ring expansion. For example, radical-promoted three-carbon ring expansions of related systems have been reported. nih.gov The cleavage of the C-C bond in cyclobutanone oximes can generate cyanoalkyl radicals, which can then participate in further reactions. researchgate.net

Photochemical Pathways: The photochemistry of aryl-substituted cyclobutanones is a rich area of study. Upon irradiation, cyclobutanones can undergo a variety of transformations. One common pathway is the photochemical ring-expansion to an oxacarbene, which can be trapped by nucleophiles. wku.edunih.gov For instance, irradiation of cyclobutanones in the presence of an amine can lead to the formation of lactams. Another potential photochemical pathway for aryl-substituted cyclobutenones is a 6π-photoelectrocyclization to yield dihydrophenanthrene cyclobutanones. acs.org The photochemistry of 1-phenylcyclobutene, a related structure, involves [2+2]-cycloreversion to produce phenylacetylene. researchgate.net It is plausible that this compound could undergo analogous photochemical transformations, leading to ring-expanded products, cycloreversion, or other rearrangements depending on the reaction conditions and the presence of trapping agents.

A summary of potential radical and photochemical reactions based on analogous systems is provided below:

| Reaction Type | Initiator/Conditions | Intermediate/Process | Potential Product Type | Reference |

| Radical Ring Expansion | Radical initiator | β-scission of alkoxy radical | Seven- or eight-membered rings | acs.org |

| Radical C-C Cleavage | SET reduction of oxime | Iminyl-radical-triggered cleavage | Cyanoalkyl radical species | researchgate.net |

| Photochemical Ring Expansion | UV irradiation | Oxacarbene formation | Lactams, ethers (with trapping agents) | wku.edunih.gov |

| Photoelectrocyclization | UV light, TFA, TMSCl | 6π-electrocyclization | Dihydrophenanthrene-fused cyclobutanone | acs.org |

| Photochemical Cycloreversion | UV irradiation | [2+2]-cycloreversion | Alkyne and alkene fragments | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Piperonylcyclobutanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a detailed molecular structure can be assembled.

The ¹H NMR spectrum of 3-Piperonylcyclobutanone is predicted to exhibit distinct signals corresponding to the aromatic, methylenedioxy, benzylic, and cyclobutane (B1203170) protons. The exact chemical shifts are influenced by the electronic environment of each proton. libretexts.orgemerypharma.com

Aromatic Protons: The three protons on the piperonyl ring are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to their differing proximity to the electron-donating methylenedioxy group and the electron-withdrawing alkyl substituent, they will likely present as distinct signals, possibly as a doublet, a singlet, and a doublet of doublets.

Methylenedioxy Protons: The two protons of the -O-CH₂-O- group are chemically equivalent and are expected to produce a sharp singlet, typically around δ 5.9-6.0 ppm.

Cyclobutane and Benzylic Protons: The protons on the cyclobutane ring and the adjacent benzylic methylene (B1212753) group form a complex spin system. The benzylic protons (Ar-CH₂) are anticipated to appear as a doublet. The protons of the cyclobutane ring will show complex multiplets due to both geminal and vicinal coupling. The methine proton at the C3 position will likely be a multiplet, while the methylene protons (at C2 and C4) adjacent to the carbonyl group will be shifted downfield. cdnsciencepub.comchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analogous structures and standard chemical shift ranges)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (H-2', H-6') | ~6.7-6.8 | m |

| Aromatic (H-5') | ~6.6-6.7 | s |

| Methylenedioxy (-O-CH₂-O-) | ~5.95 | s |

| Cyclobutanone (B123998) (C2-H, C4-H) | ~2.8-3.2 | m |

| Benzylic (Ar-CH₂) | ~2.7-2.9 | d |

| Cyclobutanone (C3-H) | ~2.4-2.6 | m |

Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet. Predictions are based on data for structurally similar compounds and general NMR principles. cdnsciencepub.comchemicalbook.compdx.edu

The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. libretexts.orgnih.gov For this compound, twelve distinct signals are expected.

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded and will appear at the lowest field, typically in the range of δ 205-220 ppm. libretexts.org

Aromatic and Olefinic Carbons: The carbons of the benzene (B151609) ring and the methylenedioxy bridge will resonate in the δ 100-150 ppm region. The carbons directly attached to oxygen will be further downfield. unica.itlibretexts.org

Aliphatic Carbons: The benzylic carbon and the carbons of the cyclobutane ring will appear in the upfield region of the spectrum (δ 20-60 ppm). The carbons adjacent to the carbonyl group (C2 and C4) will be more deshielded than the C3 carbon. libretexts.orgunica.it

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures and standard chemical shift ranges)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~208 |

| Aromatic (C-3'a, C-4'a) | ~147 |

| Aromatic (C-1') | ~130 |

| Aromatic (C-2', C-5', C-6') | ~108-122 |

| Methylenedioxy (-O-CH₂-O-) | ~101 |

| Cyclobutanone (C2, C4) | ~45-50 |

| Benzylic (Ar-CH₂) | ~35-40 |

| Cyclobutanone (C3) | ~30-35 |

Note: Predictions are based on data for structurally similar compounds and general NMR principles. libretexts.orgunica.itlibretexts.org

To unambiguously assign all proton and carbon signals, especially for the complex spin systems in the aliphatic region, 2D NMR experiments are indispensable. emerypharma.comscribd.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would be crucial for tracing the connectivity within the cyclobutane ring and confirming the coupling between the benzylic protons and the C3-methine proton. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons. emerypharma.comcolumbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule, for example, by observing correlations between the benzylic protons and the protons on the cyclobutane ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.orgmasterorganicchemistry.com

The IR spectrum of this compound is expected to show several key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group. For a cyclobutanone, this band is typically found at a higher frequency (around 1780-1790 cm⁻¹) compared to acyclic ketones due to ring strain. masterorganicchemistry.com

Aromatic C=C Stretches: Medium to weak absorptions in the region of 1600-1450 cm⁻¹ are indicative of the benzene ring.

C-H Stretches: Absorptions for aromatic C-H bonds are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹. libretexts.org

C-O Stretches: The ether linkages of the methylenedioxy group will give rise to strong C-O stretching bands, typically in the 1250-1000 cm⁻¹ region. irdg.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (Ketone) | C=O Stretch | ~1785 | Strong |

| Aromatic Ring | C=C Stretch | ~1600, ~1500, ~1450 | Medium-Weak |

| Aromatic C-H | C-H Stretch | ~3030-3100 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | ~2850-2960 | Medium-Strong |

| Ether (Methylenedioxy) | C-O Stretch | ~1250, ~1040 | Strong |

Note: Predictions are based on established correlation tables and data for similar compounds. libretexts.orgmasterorganicchemistry.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. The nominal molecular weight of this compound (C₁₂H₁₂O₃) is 204 g/mol . sigmaaldrich.com

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 204. Key fragmentation pathways for aromatic cyclobutanones often involve cleavage of the cyclobutane ring and rearrangements related to the aromatic moiety. researchgate.netlibretexts.org

Expected fragmentation patterns include:

Loss of CO: A common fragmentation for cyclic ketones, leading to a peak at m/z = 176.

Benzylic Cleavage: Cleavage of the bond between the cyclobutane ring and the benzylic carbon can lead to the formation of a stable tropylium-like ion or a piperonyl cation at m/z = 135. chemistrynotmystery.com

Cleavage of the Cyclobutane Ring: The four-membered ring can undergo various fragmentation patterns, leading to smaller charged fragments. docbrown.info

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. bioanalysis-zone.comuni-saarland.de For C₁₂H₁₂O₃, the calculated exact mass is 204.07864 Da. An experimental HRMS measurement yielding a value very close to this would definitively confirm the elemental composition of this compound.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₂H₁₂O₃ | 204.07864 |

| [M+H]⁺ | C₁₂H₁₃O₃ | 205.08649 |

| [M+Na]⁺ | C₁₂H₁₂O₃Na | 227.06843 |

Note: Calculated values provide a benchmark for experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for identifying and quantifying volatile and semi-volatile compounds. In the context of this compound, which has a molecular weight of 204.22 g/mol , GC-MS is well-suited for purity assessment and the identification of volatile byproducts or degradation products. sigmaaldrich.com The analysis involves introducing a sample, which is then vaporized and separated based on the components' boiling points and interactions with the chromatographic column. clu-in.org

During analysis, the sample is injected into the GC system, where it is vaporized in a heated inlet. An inert carrier gas, typically helium or nitrogen, transports the vaporized analytes through a capillary column. orslabs.com The separation of compounds occurs within this column based on their affinity for the stationary phase coating the column walls. For a compound like this compound, a non-polar or medium-polarity column would likely be employed.

Following separation in the gas chromatograph, the molecules enter the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which bombards the molecules with high-energy electrons. This process causes the molecule to lose an electron, forming a positively charged molecular ion (M+•), and also induces fragmentation. The resulting fragmentation pattern is a unique "fingerprint" for a specific compound, allowing for its structural elucidation and identification. orslabs.com The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), and a detector records their abundance.

For this compound (C₁₂H₁₂O₃), the molecular ion peak would be expected at an m/z of 204. The fragmentation pattern would likely involve characteristic losses associated with its structure, such as the cleavage of the piperonyl group or fragmentation of the cyclobutanone ring. The identification of unknown volatile species in a sample containing this compound would involve comparing their experimental mass spectra with established libraries or interpreting the fragmentation patterns to deduce their structures. nih.gov Derivatization techniques can also be employed to enhance the volatility and thermal stability of related compounds, improving their separation and detection by GC-MS. researchgate.net

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Description |

| 204 | [C₁₂H₁₂O₃]+• | Molecular Ion (M+•) |

| 135 | [C₈H₇O₂]+ | Piperonylmethyl cation (loss of C₄H₅O) |

| 105 | [C₇H₅O]+ | Benzoyl cation fragment |

| 77 | [C₆H₅]+ | Phenyl cation |

| 69 | [C₄H₅O]+ | Cyclobutanone-related fragment |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Non-Volatile Species Analysis

For the analysis of non-volatile, thermally unstable, or high molecular weight derivatives of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. maxapress.comforensicrti.org This technique offers high sensitivity and specificity, making it ideal for analyzing complex mixtures. turkjps.org The process begins with the separation of compounds in a liquid chromatograph, followed by detection using tandem mass spectrometry. lenus.ie

In the LC system, the sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (the mobile phase). This mobile phase carries the sample through a packed column (the stationary phase). Separation is achieved based on the differential partitioning of the analytes between the two phases. For derivatives of this compound, reversed-phase chromatography is a common approach.

After exiting the LC column, the eluent enters the mass spectrometer's ion source, where analytes are ionized. Electrospray ionization (ESI) is a soft ionization technique frequently used in LC-MS, as it minimizes fragmentation and typically produces protonated molecules [M+H]+ or other adducts.

The "tandem" aspect of MS/MS involves multiple stages of mass analysis. forensicrti.org In the first stage (MS1), a specific precursor ion (e.g., the [M+H]+ of a potential derivative) is selected. This ion is then directed into a collision cell, where it undergoes collision-induced dissociation (CID) with an inert gas, causing it to fragment into smaller product ions. The second stage of mass analysis (MS2) separates and detects these product ions. This process, often operated in Multiple Reaction Monitoring (MRM) mode, provides a high degree of selectivity and is excellent for quantitative analysis, as it filters out background noise. lenus.ie The lower limit of quantification (LLOQ) is a key performance characteristic, representing the lowest concentration of an analyte that can be reliably measured. sepscience.com

Table 2: Predicted LC-MS/MS Transitions for a Hypothetical Hydroxylated Derivative of this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Hydroxy-3-piperonylcyclobutanone | 221.07 | 135.04 | Positive ESI |

| Hydroxy-3-piperonylcyclobutanone | 221.07 | 121.03 | Positive ESI |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. khanacademy.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups responsible for light absorption.

The structure of this compound contains two primary chromophores: the piperonyl group (1,3-benzodioxole) and the carbonyl group (C=O) of the cyclobutanone ring. sigmaaldrich.com

π → π* Transitions : These high-energy transitions occur in molecules with conjugated π-systems, such as the aromatic ring of the piperonyl group. libretexts.org They typically result in strong absorption bands. The extended conjugation in the 1,3-benzodioxole (B145889) system is expected to produce intense absorption in the near-UV region. uobabylon.edu.iq

n → π* Transitions : These transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen atoms of the carbonyl and ether groups) to an anti-bonding π* orbital. libretexts.org The n → π* transition of the carbonyl group is characteristically weak and occurs at a longer wavelength (lower energy) than the π → π* transitions.

The UV-Vis spectrum of this compound would therefore be expected to show at least two distinct absorption bands. The position and intensity (molar absorptivity, ε) of these bands provide valuable structural information. libretexts.org

Table 3: Expected Electronic Transitions and UV Absorption for this compound

| Transition Type | Associated Chromophore | Expected Wavelength (λmax) Range (nm) | Expected Intensity (Molar Absorptivity, ε) |

| π → π | 1,3-Benzodioxole Ring | ~230 - 290 | High (ε > 10,000) |

| n → π | Carbonyl Group (C=O) | ~280 - 320 | Low (ε < 2,000) |

Raman Spectroscopy for Vibrational Fingerprinting and Structural Elucidation

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about a molecule's structure, producing a unique "spectral fingerprint". horiba.comrenishaw.com It relies on the inelastic scattering of monochromatic light, usually from a laser. When the laser light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the molecule's vibrational modes.

Raman spectroscopy is highly sensitive to the vibrations of the molecular backbone and is particularly effective for analyzing non-polar bonds and symmetric vibrations, complementing infrared (IR) spectroscopy. mdpi.com For this compound, Raman spectroscopy can identify and characterize its key functional groups.

Key expected Raman bands for this compound would include:

C=O Stretch : A strong band from the carbonyl group of the cyclobutanone ring.

Aromatic Ring Vibrations : Multiple bands corresponding to the C-C stretching and ring breathing modes of the benzodioxole ring system.

CH₂ Vibrations : Bending (scissoring, wagging) and stretching modes from the methylenedioxy bridge and the cyclobutane ring.

C-O-C Stretch : Vibrations associated with the ether linkages in the piperonyl group.

The precise position of these bands can be influenced by the molecular environment and conformation. Analysis of these vibrational modes allows for detailed structural confirmation. rsc.org

Table 4: Predicted Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Associated Functional Group |

| ~1780-1800 | C=O Stretch | Cyclobutanone Carbonyl |

| ~1610, ~1500 | C=C Aromatic Stretch | 1,3-Benzodioxole Ring |

| ~1440 | CH₂ Scissoring | Cyclobutane & Methylenedioxy |

| ~1250 | Aromatic C-O Stretch | Aryl Ether |

| ~1040 | O-CH₂-O Symmetric Stretch | Methylenedioxy Bridge |

| ~800-900 | Aromatic C-H Bending (Out-of-Plane) | 1,3-Benzodioxole Ring |

Other Advanced Spectroscopic Methods

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light or other electromagnetic radiation. horiba.com A molecule is excited to a higher electronic state and then relaxes to a lower state by emitting a photon. libretexts.org This technique is known for its high sensitivity.

Molecules with rigid structures and extended π-conjugated systems, such as aromatic rings, often exhibit fluorescence. libretexts.org The 1,3-benzodioxole moiety in this compound provides the necessary chromophore and potential for fluorescence. The fluorescence properties, including the excitation and emission spectra and quantum yield, are highly sensitive to the molecule's micro-environment. researchgate.net The presence of the carbonyl group, however, can sometimes quench fluorescence through intersystem crossing. Analysis via fluorescence spectroscopy could provide insights into the electronic properties of this compound and its interactions with other molecules. Three-dimensional excitation-emission matrix (EEM) spectroscopy could offer a comprehensive fluorescent profile of the compound and its potential derivatives. pan.olsztyn.pl

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. sciencemuseum.org.uk The technique works by irradiating a single crystal with a beam of X-rays. The atoms in the crystal diffract the X-rays into a specific pattern of spots. researchgate.net By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated, which allows for the precise determination of atomic positions, bond lengths, and bond angles. glycoforum.gr.jp

To analyze this compound using this method, a high-quality single crystal of the compound must first be grown. The success of X-ray crystallography is entirely dependent on obtaining a well-ordered crystal suitable for diffraction. glycoforum.gr.jpprotoxrd.com If successful, this technique would provide an unambiguous structural model of this compound in the solid state, confirming the connectivity of the piperonyl and cyclobutanone moieties and revealing its precise conformational geometry and intermolecular packing arrangement in the crystal lattice. nih.gov

Computational and Theoretical Studies of 3 Piperonylcyclobutanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone in modern chemistry for predicting molecular properties with a favorable balance of accuracy and computational cost. nih.gov These methods are instrumental in understanding the electronic structure and geometry of molecules like 3-Piperonylcyclobutanone. scispace.com

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org It allows for the calculation of various molecular properties, including optimized geometry, bond lengths, bond angles, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. chimicatechnoacta.ru

For this compound, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), would be employed to determine its most stable three-dimensional structure. chimicatechnoacta.ru These calculations would provide precise values for the bond lengths and angles within the piperonyl and cyclobutanone (B123998) moieties.

The electronic properties derived from DFT are crucial for understanding the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| Optimized Molecular Geometry | ||

| C-C bond lengths (cyclobutanone) | ~1.55-1.56 Å | Reflects the strain in the four-membered ring. |

| C=O bond length (cyclobutanone) | ~1.21 Å | Typical for a ketone. |

| Bond angles (cyclobutanone) | ~88-91° | Shows deviation from ideal sp³ or sp² angles due to ring strain. |

| Electronic Properties | ||

| HOMO Energy | Indicates regions susceptible to electrophilic attack. | |

| LUMO Energy | Indicates regions susceptible to nucleophilic attack. | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | |

| Dipole Moment | Provides insight into the molecule's polarity. |

Note: The values presented are typical estimates for similar structures and would require specific DFT calculations for this compound for precise figures.

Conformational Analysis and Energy Landscapes

The flexibility of the bond connecting the piperonyl group to the cyclobutanone ring allows for multiple spatial arrangements, or conformations. Conformational analysis investigates the energy of the molecule as a function of the rotation around this single bond. libretexts.org This analysis helps to identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. youtube.com

The potential energy landscape for this compound would be mapped by systematically rotating the dihedral angle between the piperonyl ring and the cyclobutanone ring and calculating the energy at each step. mdpi.com The results would likely show that "staggered" conformations, where the bulky groups are furthest apart, are lower in energy than "eclipsed" conformations, where they are closer together. youtube.com The energy landscape provides a comprehensive view of the molecule's flexibility and the relative populations of different conformers at a given temperature. biorxiv.orgnih.gov

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structure verification. plos.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. rsc.org These predicted shifts are valuable for assigning the signals in an experimental spectrum.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. orientjchem.org These frequencies correspond to the absorption bands in an infrared (IR) spectrum and can be used to identify the characteristic vibrations of the functional groups present, such as the C=O stretch of the cyclobutanone and the C-O-C stretches of the methylenedioxy group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. plos.org This can help to interpret the electronic transitions occurring within the molecule, particularly those involving the aromatic piperonyl group.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide information on static structures and properties, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. researchgate.netgithub.io MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.com

For this compound, an MD simulation could be performed in a solvent, such as water or an organic solvent, to study its solvation and dynamic behavior in a more realistic environment. nih.gov These simulations can reveal information about:

Conformational Dynamics: How the molecule transitions between different stable conformations over time. nih.gov

Solvent Interactions: The formation and dynamics of hydrogen bonds or other non-covalent interactions between the molecule and solvent molecules.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods are increasingly used to predict the outcome of chemical reactions, saving time and resources in the lab. nih.gov For this compound, theoretical calculations can help predict its reactivity in various transformations.

By modeling the potential energy surfaces of reaction pathways, chemists can identify the transition states and calculate the activation energies for different possible reactions. nih.gov This allows for the prediction of which products are most likely to form (selectivity) and how fast the reaction will proceed (reactivity). For example, in the Baeyer-Villiger oxidation of this compound, computational models could predict whether the "normal" or "abnormal" lactone product is favored, which is often influenced by subtle steric and electronic effects within the enzyme's active site. core.ac.uk

In silico Modeling of Enzyme-Substrate Interactions, particularly with Biocatalysts

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a growing field in sustainable chemistry. nih.govmit.edu Understanding how a substrate like this compound binds to an enzyme is key to designing more efficient biocatalytic processes. biorxiv.org

In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are used to study these interactions. mdpi.comnih.gov

Molecular Docking: This technique predicts the preferred binding orientation of the substrate within the enzyme's active site. For this compound, docking studies with a Baeyer-Villiger monooxygenase (BVMO) could reveal the key amino acid residues that interact with the substrate and hold it in place for the reaction.

Enzyme-Substrate MD Simulations: Following docking, an MD simulation of the enzyme-substrate complex can be run to study the dynamics of the interaction. nih.gov This can show how the enzyme's structure might change upon substrate binding and can help to identify the conformational changes necessary for catalysis to occur. These simulations provide a dynamic picture of the enzyme-substrate interactions that govern both binding and catalytic activity. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (-)-hinokinin |

| (-)-deoxypodorhizone |

| (-)-isohibalactone |

Derivatization and Analog Development Based on the 3 Piperonylcyclobutanone Scaffold

Synthesis of Substituted 3-Piperonylcyclobutanone Analogs

The synthesis of substituted analogs of this compound allows for a systematic investigation of structure-activity relationships (SAR). By introducing various functional groups at different positions on the cyclobutane (B1203170) or piperonyl rings, it is possible to modulate the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile. These modifications can, in turn, influence the compound's biological activity.

Key synthetic strategies for generating substituted analogs include:

Alkylation and Arylation: The carbon atoms adjacent to the carbonyl group in the cyclobutanone (B123998) ring can be functionalized through enolate chemistry. The formation of an enolate followed by reaction with a range of electrophiles, such as alkyl halides or aryl halides (via cross-coupling reactions), can introduce new substituents.

Modification of the Piperonyl Ring: The aromatic piperonyl ring can be modified through electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of the existing substituents, functional groups like nitro, halogen, or acyl groups can be introduced. These can then be further transformed; for example, a nitro group can be reduced to an amine, which can then be acylated or alkylated. masterorganicchemistry.com

Functional Group Interconversion: Existing functional groups on either the cyclobutane or piperonyl moiety can be converted into other groups. For instance, a hydroxyl group could be oxidized to a ketone or converted to an ether or ester.

A study on cytotoxic 3,5-bis(arylidene)-4-piperidones and their N-acryloyl analogs demonstrated that structural modifications significantly impacted bioactivity. nih.gov In one series of compounds, cytotoxicity was positively correlated with the size of the aryl substituents, while in another, an electronic (sigma) relationship was observed. nih.gov This highlights how systematic substitution can elucidate key structural features for biological effect. nih.gov

Table 1: Examples of Substituted this compound Analogs and Rationale for Synthesis

| Analog Type | Modification Strategy | Rationale for Synthesis | Potential Impact on Properties |

| 2-Alkyl-3-piperonylcyclobutanones | Enolate alkylation | To explore steric effects near the carbonyl group | Altered receptor binding and metabolic stability |

| Halogenated Piperonyl Analogs | Electrophilic aromatic substitution | To modulate electronic properties and metabolic stability | Increased lipophilicity, altered protein interactions |

| Amino-Substituted Piperonyl Analogs | Nitration followed by reduction | To introduce a basic center for salt formation and hydrogen bonding | Improved solubility, potential for new biological interactions |

| Hydroxylated Cyclobutane Analogs | Reduction of the carbonyl group | To introduce a hydrogen-bonding moiety | Increased polarity, potential for new binding interactions |

Formation of Lactone Derivatives through Baeyer–Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction in organic synthesis that converts a ketone into an ester, or in the case of a cyclic ketone, a lactone. wikipedia.org This reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide as the oxidant. nih.gov When applied to this compound, this oxidation results in the insertion of an oxygen atom adjacent to the carbonyl carbon, expanding the four-membered cyclobutanone ring into a five-membered γ-butyrolactone ring. youtube.comencyclopedia.pub

The regioselectivity of the Baeyer-Villiger oxidation is a key feature, with the migratory aptitude of the adjacent carbon atoms determining which C-C bond is cleaved and where the oxygen atom is inserted. This predictable regiochemistry is a significant advantage of the reaction. The reaction proceeds through a Criegee intermediate, and the migration step is considered rate-determining. wikipedia.org

The resulting lactone derivatives of this compound represent a distinct class of compounds with different chemical and biological properties compared to the parent ketone. rsc.orgnih.gov Lactones are prevalent in many natural products and often exhibit significant biological activity. nih.govmdpi.com For instance, some γ-butyrolactones with a benzodioxole ring have shown strong antifungal activity. encyclopedia.pub

Furthermore, Baeyer-Villiger monooxygenases (BVMOs), a class of enzymes, can catalyze this transformation with high enantioselectivity, offering a green and efficient route to chiral lactones. wikipedia.orgcore.ac.uk The use of BVMOs can lead to the production of enantiomerically pure lactones, which is crucial for the development of chiral drugs. nih.govcore.ac.uk

Table 2: Baeyer-Villiger Oxidation of this compound

| Reactant | Reagent/Catalyst | Product | Reaction Type | Significance |

| This compound | m-CPBA or other peroxyacids | Piperonyl-γ-butyrolactone | Chemical Oxidation | Creation of a new class of derivatives with potential biological activity. nih.gov |

| This compound | Baeyer-Villiger Monooxygenase (BVMO) | Chiral Piperonyl-γ-butyrolactone | Biocatalytic Oxidation | Enantioselective synthesis of chiral lactones for pharmaceutical applications. wikipedia.orgcore.ac.uk |

Development of Chiral Derivatives and Enantiomeric Separations

Chirality plays a pivotal role in the biological activity of many molecules. nih.gov The development of chiral derivatives of this compound and the separation of its enantiomers are crucial steps in understanding its potential pharmacological properties. Asymmetric synthesis allows for the selective production of a single enantiomer, which is often more potent and has a better safety profile than a racemic mixture. du.ac.inslideshare.net

Methods for developing chiral derivatives include:

Asymmetric Synthesis: This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts. slideshare.net For example, an asymmetric aldol (B89426) reaction could be employed to construct the cyclobutane ring with a defined stereochemistry. The use of chiral catalysts, such as those based on transition metals with chiral ligands, can facilitate enantioselective transformations. molaid.com

Kinetic Resolution: This technique involves the differential reaction of the enantiomers in a racemic mixture with a chiral reagent or catalyst. For instance, a Baeyer-Villiger oxidation catalyzed by a chiral enzyme (BVMO) can selectively oxidize one enantiomer of this compound to the corresponding lactone at a faster rate, leaving the unreacted enantiomer in high enantiomeric excess. nih.govcore.ac.uk

Chiral Chromatography: Racemic mixtures of this compound or its derivatives can be separated into their individual enantiomers using chiral stationary phases in high-performance liquid chromatography (HPLC) or gas chromatography (GC).

The importance of chirality is underscored by the fact that different enantiomers of a compound can have vastly different biological activities. nih.gov For example, one enantiomer might be a potent therapeutic agent, while the other could be inactive or even toxic. du.ac.in Therefore, the ability to synthesize and separate chiral derivatives of this compound is essential for the development of safe and effective drugs.

Advanced Analytical Methodologies for the Quantification and Purity Assessment of 3 Piperonylcyclobutanone

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool in the analytical chemist's arsenal, allowing for the effective separation of components within a mixture. For 3-Piperonylcyclobutanone, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely used.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary method for assessing the purity of this compound and quantifying its presence in various samples. This technique offers high resolution and sensitivity, making it ideal for detecting and quantifying impurities. torontech.comelementlabsolutions.com The principle of HPLC involves passing a sample in a high-pressure liquid solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). chromatographyonline.com The separation is based on the differential partitioning of the analyte and impurities between the two phases.

The purity of this compound is often stated as ≥98.0% as determined by HPLC, indicating a high level of purity suitable for most synthetic applications. The selection of the stationary phase, mobile phase composition, and detector are critical for achieving optimal separation and detection. nih.gov For compounds like this compound, reversed-phase columns, such as C8 or C18, are commonly employed. phenomenex.commdpi.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with modifiers such as acetic or phosphoric acid to improve peak shape. nih.govjrespharm.com

Detection is frequently accomplished using a UV detector, as the aromatic ring and carbonyl group in this compound absorb UV light. mdpi.com The choice of wavelength is crucial for maximizing sensitivity. mmv.org For quantitative analysis, a calibration curve is constructed by running standards of known concentration, allowing for the accurate determination of the compound's concentration in a sample. mdpi.com The limit of detection (LOD) and limit of quantification (LOQ) are important parameters that define the sensitivity of the method. mdpi.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A common reversed-phase eluent offering good resolution. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at 288 nm | Wavelength selected for optimal absorbance by the piperonyl group. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

| Column Temperature | 25 °C | Maintained for consistent retention times. |

This table presents a hypothetical but typical set of HPLC conditions and is for illustrative purposes.

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is another powerful technique used for the analysis of volatile and semi-volatile compounds. floridadep.gov For this compound, GC can be employed to assess the presence of volatile impurities or byproducts from its synthesis. mdpi.com In GC, the sample is vaporized and injected into a heated column, where it is separated based on its boiling point and interaction with the stationary phase. phcogj.com The separated components are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). mdpi.com

GC-MS is particularly valuable as it provides not only quantitative data but also structural information, aiding in the identification of unknown impurities. unar.ac.idplos.org The choice of the GC column is critical, with capillary columns coated with various stationary phases (e.g., polysiloxanes) being the most common. dergipark.org.tr The temperature program, which involves ramping the column temperature, is optimized to achieve the best separation of all volatile components in the sample. dergipark.org.tr While direct GC analysis is possible, derivatization may sometimes be used for less volatile ketones to improve their chromatographic properties. mdpi.com

Table 2: Representative GC-MS Parameters for Volatile Analysis of this compound

| Parameter | Condition | Rationale |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A versatile, low-polarity column suitable for a wide range of compounds. |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good efficiency. |

| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | 60°C (1 min), then 10°C/min to 280°C (5 min) | A temperature ramp to separate compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides both quantification and identification of components. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for generating reproducible mass spectra. |

This table presents a hypothetical but typical set of GC-MS conditions and is for illustrative purposes.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as monitoring the progress of a chemical reaction or for initial screening of samples. acs.orgscribd.comslideshare.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. mdpi.comnih.gov

TLC operates on the same principle of separation as HPLC, but on a flat plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel. A small spot of the reaction mixture is applied to the plate, which is then placed in a developing chamber containing a suitable solvent or solvent mixture (mobile phase). scribd.com The mobile phase moves up the plate by capillary action, and the components of the mixture separate based on their polarity. scribd.com

After development, the separated spots are visualized. Since this compound contains a UV-active chromophore, the spots can be seen under a UV lamp. acs.org Alternatively, staining agents can be used for visualization. acs.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to help identify compounds when compared to standards. scribd.com

Table 3: Typical TLC System for Monitoring this compound Synthesis

| Parameter | Description | Purpose |

| Stationary Phase | Silica gel 60 F254 on aluminum plates | Standard adsorbent for separating compounds of moderate polarity. The F254 indicates a fluorescent indicator for UV visualization. scientificlabs.co.uk |

| Mobile Phase | Ethyl acetate (B1210297)/Hexane (30:70 v/v) | A common solvent system that can be adjusted to achieve optimal separation. |

| Visualization | UV light (254 nm) or potassium permanganate (B83412) stain | UV for non-destructive visualization; permanganate stain reacts with the ketone functional group. acs.org |

This table presents a hypothetical but typical set of TLC conditions and is for illustrative purposes.

Sample Preparation and Extraction Methods in Complex Matrices

When this compound needs to be analyzed from a complex matrix, such as a reaction mixture, environmental sample, or biological fluid, a sample preparation step is crucial to remove interfering substances and concentrate the analyte.

Organic Solvent Extraction (Soxhlet, Mechanical Mixing, Ultrasonic Extraction)

Organic solvent extraction is a fundamental technique for isolating compounds from solid or liquid matrices. d-nb.info The choice of solvent is critical and is based on the solubility of this compound and its immiscibility with the sample matrix.

Soxhlet Extraction: This is a continuous extraction method used for extracting compounds from solid materials. hielscher.comwikipedia.org The solid sample is placed in a thimble, and a suitable solvent is heated, vaporized, condensed, and allowed to drip onto the sample. hielscher.com This process is repeated, allowing for the efficient extraction of the target compound. wikipedia.org It is particularly useful for extracting piperonyl-containing compounds from solid matrices. google.com The process, however, can be time-consuming and the prolonged heat may degrade thermally sensitive compounds. hielscher.com

Mechanical Mixing (Maceration): This involves soaking the sample in a solvent with constant agitation. d-nb.info It is a simpler method than Soxhlet but may be less efficient. The choice of solvent, temperature, and mixing time are key parameters.

Ultrasonic Extraction (Sonication): This method uses high-frequency sound waves to disrupt the sample matrix and enhance the extraction of the analyte into the solvent. hielscher.comnih.gov Sonication can significantly reduce extraction time and solvent consumption compared to traditional methods. researchgate.net The mechanical effects of ultrasound improve mass transfer, making it a highly efficient extraction technique. researchgate.net It can be used with a variety of solvents, including water, which is an environmentally friendly option. hielscher.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly selective and versatile sample preparation technique used to isolate and concentrate analytes from a liquid sample. chromatographyonline.comspecartridge.com It has largely replaced liquid-liquid extraction in many applications due to its efficiency, reduced solvent use, and potential for automation. chromatographyonline.com

The basic principle of SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the sorbent). specartridge.com The analyte of interest is retained on the sorbent, while the majority of the matrix components pass through. glsciences.com The retained analyte is then eluted with a small volume of a strong solvent. phenomenex.com

For a ketone like this compound, various sorbents can be used depending on the sample matrix and the properties of the interfering substances. Reversed-phase sorbents (e.g., C18, polymeric) are common for extracting moderately polar compounds from aqueous matrices. phenomenex.commdpi.com Normal-phase sorbents (e.g., silica, alumina) can be used for non-polar matrices. glsciences.com Ion-exchange sorbents can also be employed if the analyte can be charged. glsciences.com In some cases, specialized cartridges containing reagents that react with carbonyl compounds, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), can be used for selective extraction and derivatization. chromatographyonline.com

Micro-Solid Phase Extraction (µSPE) is a miniaturized version of SPE that offers further reductions in solvent consumption and simplified workflows, making it suitable for trace-level analysis in complex matrices. technologynetworks.com

Table 4: General Steps in a Solid-Phase Extraction (SPE) Protocol

| Step | Description | Purpose |

| 1. Conditioning | The sorbent is treated with a solvent to activate it. | Prepares the sorbent to receive the sample and ensures reproducible retention. chromatographyonline.com |

| 2. Sample Loading | The sample containing the analyte is passed through the cartridge. | The analyte is retained on the sorbent. specartridge.com |

| 3. Washing | A weak solvent is passed through the cartridge. | Removes interfering compounds that are weakly bound to the sorbent. chromatographyonline.com |

| 4. Elution | A strong solvent is used to desorb the analyte. | The purified and concentrated analyte is collected for analysis. phenomenex.com |

This table outlines the general procedure for solid-phase extraction.

Purge and Trap / Headspace Methods for Volatile Organic Compounds

For the analysis of volatile organic compounds (VOCs) like this compound, especially in complex matrices, purge and trap and headspace sampling techniques coupled with gas chromatography (GC) are powerful tools. hpst.czrfppl.co.in These methods are designed to efficiently extract and concentrate volatile analytes from a sample before their introduction into the GC system for separation and detection. hpst.czglsciences.eu

Purge and Trap (P&T):

Purge and trap is a dynamic headspace technique that offers high sensitivity for the analysis of VOCs in aqueous and solid samples. hpst.czlcms.cz The process involves bubbling an inert gas (the purge gas) through the sample, which strips the volatile compounds from the matrix. These compounds are then carried to a sorbent trap where they are concentrated. glsciences.eu After the purging process is complete, the trap is rapidly heated, and the desorbed analytes are swept by the carrier gas into the GC column for analysis. glsciences.eu This technique is particularly advantageous for detecting low concentrations of analytes. The choice of the analytical trap is a critical component of the purge and trap system, as it is responsible for retaining the VOCs during the purge cycle and efficiently releasing them upon heating. ingenieria-analitica.com

Key parameters in purge and trap analysis include:

Purge gas flow rate

Purge time

Trap material

Desorption temperature and time

Different trap materials can be used, and their selection depends on the specific VOCs being analyzed. ingenieria-analitica.com U.S. EPA Method 5030B is a widely recognized procedure for the purge-and-trap analysis of volatile organic compounds in aqueous samples. epa.gov

Headspace (HS) Methods:

Static headspace analysis is another common technique for VOC analysis. In this method, the sample is placed in a sealed vial and heated to a specific temperature to allow the volatile components to partition between the sample matrix and the gas phase (headspace) above it. rfppl.co.in A portion of the headspace gas is then injected into the GC for analysis. rfppl.co.in Headspace analysis is generally simpler and faster than purge and trap but may be less sensitive for some applications. hpst.cz The choice between purge and trap and headspace analysis depends on the required sensitivity, the sample matrix, and the specific analytes of interest. hpst.cz

Factors influencing headspace analysis include:

Equilibration temperature and time

Sample volume and headspace volume ratio

Matrix effects

The following table outlines typical instrumental conditions for the analysis of volatile organic compounds using these techniques, which can be adapted for this compound.

Table 1: Typical Instrumental Parameters for Purge and Trap and Headspace GC-MS

| Parameter | Purge and Trap GC-MS | Headspace GC-MS |

|---|---|---|

| Sample Introduction | Purge and Trap System | Headspace Sampler |

| GC Column | Capillary column (e.g., DB-624) | Capillary column (e.g., HP-5ms) |

| Carrier Gas | Helium | Helium |

| Oven Program | Temperature gradient optimized for separation of VOCs | Temperature gradient optimized for separation of VOCs |

| Detector | Mass Spectrometer (MS) | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) | Electron Impact (EI) |

| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | Scan or Selected Ion Monitoring (SIM) |

Method Validation (Accuracy, Precision, Linearity, Limits of Detection/Quantification)

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. demarcheiso17025.comeurachem.org It involves a series of experiments to evaluate the performance characteristics of the method. For the quantification and purity assessment of this compound, a validated method ensures reliable and accurate results. The key validation parameters include accuracy, precision, linearity, and the limits of detection and quantification. demarcheiso17025.comeuropa.eu

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is typically assessed by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material) or by performing recovery studies on a spiked matrix. demarcheiso17025.com The results are expressed as the percentage recovery.

Precision: Precision describes the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. demarcheiso17025.com Precision is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment. demarcheiso17025.com

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. demarcheiso17025.com It is determined by analyzing a series of standards at different concentrations and plotting the response against the concentration. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (R²) of the linear regression line. demarcheiso17025.com

Limit of Detection (LOD) and Limit of Quantification (LOQ):

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. A common approach to estimate the LOD is based on a signal-to-noise ratio of 3:1. europa.eu

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu The LOQ is often determined as the concentration that gives a signal-to-noise ratio of 10:1 or is calculated from the standard deviation of the response and the slope of the calibration curve.

The following table provides an example of acceptance criteria for these validation parameters.

Table 2: Example of Method Validation Parameters and Acceptance Criteria

| Parameter | Measurement | Acceptance Criteria |

|---|---|---|

| Accuracy | Percent Recovery of Spiked Samples | 80-120% |

| Precision (Repeatability) | Relative Standard Deviation (RSD) | ≤ 15% |

| Precision (Intermediate) | Relative Standard Deviation (RSD) | ≤ 20% |

| Linearity | Coefficient of Determination (R²) | ≥ 0.99 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio | ~3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio | ~10:1 |

Mechanistic Investigations of Chemical Reactions Involving 3 Piperonylcyclobutanone

Elucidation of Reaction Pathways and Transition States

The reactions involving 3-Piperonylcyclobutanone, like other cyclobutanone (B123998) derivatives, can proceed through various pathways, including pericyclic reactions, which are characterized by a cyclic transition state. researchgate.netresearchgate.netmsu.edufiveable.me These reactions are concerted, meaning bond formation and cleavage occur in a single, coordinated step, and are largely unaffected by solvent changes or catalytic influences outside of those that facilitate the pericyclic pathway. msu.edu

Cycloaddition Reactions: Intramolecular [2+2] cycloaddition is a primary method for preparing cyclobutanone frameworks. orientjchem.org The reverse, a cycloreversion, can also occur. Theoretical studies on substituted ketenes reacting to form cyclobutanones indicate that the reactions are typically exothermic, and the stability of the products is influenced by the electronic nature of the substituents. orientjchem.org For this compound, participation in [4+2] cycloadditions, analogous to the Diels-Alder reaction, is also plausible. In such reactions, the transition state involves a cyclic array of six electrons, which is generally more favorable than the four-electron transition state of a [2+2] cycloaddition. libretexts.org The stereochemistry of these reactions is highly specific and predictable based on the conservation of orbital symmetry. msu.edufiveable.me

Sigmatropic Rearrangements: Sigmatropic rearrangements, another class of pericyclic reactions, involve the migration of a σ-bond across a π-system. uomustansiriyah.edu.iq The nih.govmdpi.com-Wittig rearrangement is a relevant example where an allyl ether can be transformed into a homoallylic alcohol via a five-membered cyclic transition state. researchgate.net While not directly applicable to the ketone, analogous rearrangements of derivatives of this compound could be envisioned.

Transition State Analysis: The transition states in these reactions are high-energy, transient structures. msu.edu For pericyclic reactions, their geometry (e.g., Hückel or Möbius topology) determines whether the reaction is thermally or photochemically allowed. libretexts.org For a thermally favorable reaction, the transition state must be aromatic. This occurs with (4n+2) electrons in a Hückel system (an even number of nodes) or 4n electrons in a Möbius system (an odd number of nodes). libretexts.org Computational methods, such as Complete Active Space Self-Consistent Field (CASSCF) calculations, are used to model these transition states and elucidate the photochemical reaction channels of cyclobutanones. researchgate.net These studies have validated the formation of intermediates like carbenes and subsequent cyclic acetal (B89532) formation in excited states. researchgate.net

Kinetic Studies of Key Chemical and Biocatalytic Transformations

Kinetic studies measure reaction rates to provide quantitative data on reaction mechanisms. For transformations involving this compound, this includes both chemical and enzyme-catalyzed reactions.

Chemical Reaction Kinetics: In thermally-driven reactions like pericyclic rearrangements, kinetics can help distinguish between concerted and stepwise mechanisms. For example, the thermal decomposition of cyclobutanone to ethylene (B1197577) and ketene (B1206846) follows first-order kinetics. researchgate.net